)Amine

Description

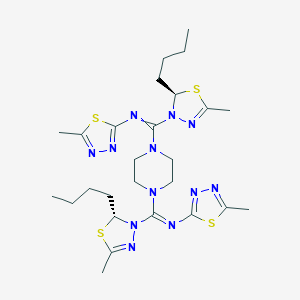

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H40N12S4 |

|---|---|

Molecular Weight |

648.9 g/mol |

IUPAC Name |

(E)-1-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-1-[4-[(E)-C-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)carbonimidoyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine |

InChI |

InChI=1S/C26H40N12S4/c1-7-9-11-21-37(33-19(5)39-21)25(27-23-31-29-17(3)41-23)35-13-15-36(16-14-35)26(28-24-32-30-18(4)42-24)38-22(12-10-8-2)40-20(6)34-38/h21-22H,7-16H2,1-6H3/b27-25+,28-26?/t21-,22-/m1/s1 |

InChI Key |

ACNPSQNUHHEKEK-INCJAANLSA-N |

SMILES |

CCCCC1N(N=C(S1)C)C(=NC2=NN=C(S2)C)N3CCN(CC3)C(=NC4=NN=C(S4)C)N5C(SC(=N5)C)CCCC |

Isomeric SMILES |

CCCC[C@@H]1N(N=C(S1)C)C(=NC2=NN=C(S2)C)N3CCN(CC3)/C(=N\C4=NN=C(S4)C)/N5[C@H](SC(=N5)C)CCCC |

Canonical SMILES |

CCCCC1N(N=C(S1)C)C(=NC2=NN=C(S2)C)N3CCN(CC3)C(=NC4=NN=C(S4)C)N5C(SC(=N5)C)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel amines, molecules of significant interest in medicinal chemistry and materials science. Amines are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and specialty polymers.[1] The development of new methods for their synthesis and robust techniques for their characterization is crucial for advancing drug discovery and materials innovation. This whitepaper details key synthetic protocols, presents characterization data in an accessible format, and illustrates relevant biological pathways.

Synthesis of Novel Amines

The synthesis of amines can be broadly categorized into several key methodologies, each with its own advantages and substrate scope. This section provides detailed experimental protocols for three widely employed and versatile methods for preparing primary and secondary amines.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the overalkylation often seen with direct alkylation of ammonia.[2][3][4][5][6] The reaction proceeds via the formation of an N-alkylphthalimide, which is subsequently cleaved to release the primary amine.[2][3]

-

Formation of Potassium Phthalimide: Dissolve phthalimide in hot water to create a saturated solution. Add potassium hydroxide solution dropwise until the solution is basic. Cool the solution to allow for the precipitation of white potassium phthalimide. Filter and dry the precipitate.

-

N-Alkylation: Dissolve the dried potassium phthalimide in ethanol. To this solution, add the desired primary alkyl halide, followed by the addition of a potassium hydroxide solution. Maintain the reaction mixture in an ice bath for 15-20 minutes.

-

Hydrolysis: Pour the reaction mixture into a dilute hydrochloric acid solution and gently heat to hydrolyze the N-alkylphthalimide and form the primary amine.

-

Extraction: Extract the resulting primary amine using a suitable solvent extraction process.

Hofmann Rearrangement

The Hofmann rearrangement is a valuable method for converting primary amides into primary amines with one fewer carbon atom.[7][8][9][10] The reaction proceeds through an isocyanate intermediate which is then hydrolyzed.[7][8][11]

-

Reaction Setup: To a 1-L round-bottomed flask equipped with a stirring bar, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol), and methanol (300 mL).

-

Reaction Execution: Heat the solution at reflux for 15 minutes. Slowly add an additional aliquot of NBS (11.9 g, 66 mmol). Continue the reaction for another 30 minutes.

-

Workup: Remove the methanol by rotary evaporation. Dissolve the residue in 500 mL of ethyl acetate (EtOAc).

-

Purification: Wash the EtOAc solution with 6 N hydrochloric acid (HCl) (2 x 100 mL), 1 N sodium hydroxide (NaOH) (2 x 100 mL), and saturated sodium chloride (NaCl). Dry the organic layer over magnesium sulfate (MgSO4). Remove the solvent by rotary evaporation.

-

Isolation: Purify the resulting methyl N-(p-methoxyphenyl)carbamate by flash column chromatography (silica gel, EtOAc/hexane 1:1) to yield a pale yellow solid. Further purification can be achieved by recrystallization from hexane.

Reductive Amination

Reductive amination is a highly versatile one-pot reaction for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[6][11][12][13][14][15][16][17][18][19][20][21] This method involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[14][20]

-

Reaction Setup: In a suitable reaction vessel, combine the aldehyde (10 mmol), the amine (10 mmol), and glycerol (3 mL) as a solvent.

-

Reaction Execution: Heat the mixture to 70 °C. Add sodium borohydride (NaBH4) (12 mmol) to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, add ethyl acetate (10 mL) to the reaction mixture. Filter the catalyst. Wash the crude product with water (2 x 10 mL) and a saturated solution of sodium bicarbonate (NaHCO3).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). After removal of the solvent, the pure product can be obtained and further purified by recrystallization if necessary.

Characterization of Novel Amines

The unambiguous identification and characterization of newly synthesized amines are critical. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of amines. The chemical shifts of protons and carbons are indicative of their chemical environment.

Table 1: Typical ¹H NMR Chemical Shifts for Amines [22]

| Proton Type | Chemical Shift (ppm) |

| N-H (Aliphatic) | 0.5 - 5.0 |

| N-H (Aromatic) | 3.0 - 5.0 |

| H -C-N | 2.3 - 3.0 |

Table 2: Typical ¹³C NMR Chemical Shifts for Amines [14][22]

| Carbon Type | Chemical Shift (ppm) |

| C -N | 10 - 65 |

IR spectroscopy is particularly useful for identifying the presence of N-H bonds in primary and secondary amines.[1][23][24][25][26][27]

Table 3: Characteristic IR Absorptions for Amines [1][23][26]

| Vibration | Amine Type | Frequency (cm⁻¹) | Appearance |

| N-H Stretch | Primary (R-NH₂) | 3400-3300 & 3330-3250 | Two bands |

| N-H Stretch | Secondary (R₂-NH) | 3350-3310 | One band |

| N-H Bend | Primary (R-NH₂) | 1650-1580 | Medium to strong |

| C-N Stretch | Aliphatic | 1250-1020 | Medium to weak |

| C-N Stretch | Aromatic | 1335-1250 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature for amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[15][28][29]

Table 4: Common Mass Spectrometry Fragmentation Patterns for Aliphatic Amines [15][28][29][30]

| Amine Type | Dominant Fragmentation | Characteristic Fragment |

| Primary | α-cleavage | [CH₂NH₂]⁺ (m/z = 30) |

| Secondary | α-cleavage (loss of largest alkyl group) | [RCHNH₂]⁺ |

| Tertiary | α-cleavage (loss of largest alkyl group) | [R₂CNH₂]⁺ |

Application Example: Novel Amines for CO₂ Capture

The development of novel amines for carbon dioxide capture is an active area of research aimed at mitigating greenhouse gas emissions. The efficiency of these amines is evaluated based on their CO₂ absorption capacity, absorption rate, and the energy required for regeneration (often related to the heat of reaction).

Table 5: Performance Data for Novel Synthetic Amines in CO₂ Capture [31][32]

| Amine | Type | CO₂ Absorption Rate (mol/kg·s) x 10⁵ | Cyclic CO₂ Capacity (mol CO₂/mol amine) | Heat of Reaction (kJ/mol CO₂) |

| MEA (benchmark) | Primary | ~60 | 0.50 | -85 |

| IPAE | Secondary | ~45 | 0.65 | -75 |

| IPAP | Secondary | ~40 | 0.70 | -72 |

| IBAE | Secondary | ~35 | 0.68 | -74 |

| MDEA (benchmark) | Tertiary | ~10 | 0.85 | -55 |

| Synthetic Amine 1 | Tertiary | ~15 | 0.88 | -52 |

| Synthetic Amine 2 | Tertiary | ~18 | 0.90 | -50 |

Data is illustrative and compiled from various sources for comparison.[31][32]

Visualizing Amine-Related Biological Pathways

Many biologically active amines, such as neurotransmitters, exert their effects through complex signaling pathways. Understanding these pathways is crucial for drug development.

Biosynthesis of Biogenic Amines

Biogenic amines are synthesized from amino acid precursors through a series of enzymatic steps.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Figure 1, Biosynthetic pathways for biogenic amines - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Neurotransmitters: Biogenic Amines (Serotonin, Histamine) – Foundations of Neuroscience [pressbooks.pub]

- 7. Biogenic amine synthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 11. tandfonline.com [tandfonline.com]

- 12. gctlc.org [gctlc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. scribd.com [scribd.com]

- 17. One-Pot Reductive Amination of Carbonyl Compounds Using Sodium Borohydride–Amberlyst 15 | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] Synthesis and selection of new amine absorbents for CO2 capture | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Neurotransmitters: Biogenic Amines (Serotonin, Histamine) – Introduction to Neuroscience [openbooks.lib.msu.edu]

- 29. Serotonin, histamine,NO,Aspartate etc.pdf [slideshare.net]

- 30. PathWhiz [pathbank.org]

- 31. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 32. researchgate.net [researchgate.net]

The Biological Role of Trace Amines in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trace amines, a class of endogenous biogenic amines structurally related to classical monoamine neurotransmitters, have emerged from relative obscurity to become a significant area of interest in neuroscience research and drug development. Present in the mammalian nervous system at nanomolar concentrations, these molecules were once considered mere metabolic byproducts. However, the discovery of the trace amine-associated receptors (TAARs), particularly TAAR1, has unveiled their crucial role as neuromodulators. This technical guide provides an in-depth overview of the biological functions of trace amines, their synthesis, their interaction with TAARs, and the subsequent signaling cascades. It details their profound influence on monoaminergic systems, particularly dopamine and serotonin, and explores their implication in a range of neurological and psychiatric disorders, including schizophrenia, depression, and addiction. This document also provides detailed experimental protocols for key assays in trace amine research and presents quantitative data to serve as a valuable resource for the scientific community.

Introduction to Trace Amines

Trace amines are a family of endogenous compounds that include β-phenylethylamine (β-PEA), p-tyramine, tryptamine, and octopamine.[1] They are synthesized in the brain from precursor amino acids through a pathway shared with classical monoamine neurotransmitters.[2] Despite their low concentrations, typically in the nanomolar range, they exhibit a high metabolic turnover rate.[3] For decades, the physiological significance of trace amines was debated, with some considering them "false neurotransmitters." However, the identification of a specific family of G protein-coupled receptors (GPCRs), the Trace Amine-Associated Receptors (TAARs), that are activated by these amines, has revolutionized our understanding of their function.[4]

TAAR1 is the most extensively studied of these receptors and is a key mediator of trace amine effects in the central nervous system.[5] It is expressed in key brain regions associated with monoaminergic pathways, including the ventral tegmental area (VTA), the dorsal raphe nucleus, and the substantia nigra.[6][7] Through TAAR1 activation, trace amines exert a powerful modulatory influence on dopamine, serotonin, and norepinephrine systems, making them a compelling target for novel therapeutics aimed at a variety of neuropsychiatric conditions.[5][8]

Biosynthesis and Metabolism of Trace Amines

Trace amines are synthesized from aromatic amino acids via the action of the enzyme aromatic L-amino acid decarboxylase (AADC). This is a simpler synthetic pathway compared to that of classical monoamines, which require an additional hydroxylation step. For instance, β-phenylethylamine is produced from phenylalanine, p-tyramine from tyrosine, and tryptamine from tryptophan.[9] The primary route of degradation for trace amines is through the action of monoamine oxidase (MAO), particularly MAO-B for β-phenylethylamine and both MAO-A and MAO-B for p-tyramine.[10]

Biosynthesis and degradation of trace amines.

Quantitative Data

Endogenous Trace Amine Concentrations in Rat Brain

The following table summarizes the estimated concentrations of various trace amines in whole rat brain tissue. These values highlight the "trace" nature of these molecules compared to classical neurotransmitters, which are typically present in the high nanomolar to micromolar range.

| Trace Amine | Concentration Range (nM) |

| β-Phenylethylamine | 11 - 44 |

| p-Tyramine | 1 - 102 |

| m-Tyramine | 0.4 - 73 |

| Tryptamine | 0.4 - 8 |

| Octopamine | 7 - 59 |

| Data sourced from a review by Greenshaw (2003) as cited in[11]. |

Binding Affinities and Functional Potencies of Ligands at TAAR1

This table presents the binding affinities (Ki) and/or functional potencies (EC50) of endogenous trace amines and selected synthetic ligands for TAAR1 from different species. These values are critical for understanding the pharmacological profile of these compounds.

| Ligand | Species | Assay Type | Value (nM) | Reference(s) |

| Endogenous Agonists | ||||

| p-Tyramine | Human | cAMP EC50 | 214 - 414.9 | [11][12] |

| Rat | cAMP EC50 | 69 | [11] | |

| β-Phenylethylamine | Human | cAMP EC50 | 324 - 900 | [4][11] |

| Rat | cAMP EC50 | 240 | [11] | |

| Octopamine | Human | cAMP EC50 | >1000 | [11] |

| Rat | cAMP EC50 | 2000 - 10000 | [11] | |

| Tryptamine | Human | cAMP EC50 | >10000 | [11] |

| Rat | cAMP EC50 | 1500 - 45000 | [11] | |

| Dopamine | Human | Ki | ~420 | [13] |

| Synthetic Agonists | ||||

| RO5256390 | Human | cAMP EC50 | 5.3 - 18 | [12][14] |

| RO5263397 (Partial) | Human | cAMP EC50 | 1.48 - 17 | [12][14] |

| Ulotaront | Human | cAMP EC50 | 180 | [12] |

| Ralmitaront (Partial) | Human | cAMP EC50 | 110.4 | [12] |

| Synthetic Antagonists | ||||

| EPPTB (RO5212773) | Human | IC50 | 7487 | [15] |

| Mouse | IC50 | 27.5 | [14][15] | |

| Rat | IC50 | 4539 | [15] | |

| RTI-7470-44 | Human | IC50 | 8.4 | [14] |

Signaling Pathways

Canonical TAAR1 Signaling

TAAR1 is a Gs-coupled GPCR.[4] Upon activation by a trace amine or a synthetic agonist, TAAR1 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This, in turn, activates protein kinase A (PKA), which can phosphorylate a variety of downstream targets, modulating neuronal activity.[16] Recent evidence also suggests that TAAR1 can couple to Gα13, leading to the activation of the small GTPase RhoA.[17][18]

Canonical TAAR1 signaling pathways.

Interaction with the Dopamine D2 Receptor

A critical aspect of TAAR1 function is its intricate interplay with the dopamine D2 receptor (D2R).[1] TAAR1 and D2R can form heterodimers, leading to a functional antagonism.[19][20] When co-expressed, D2R activation can attenuate TAAR1-mediated cAMP signaling.[21] Conversely, TAAR1 activation can modulate D2R signaling through β-arrestin2-dependent pathways, impacting downstream effectors like Akt and GSK3β.[14][22] This interaction is thought to be a key mechanism by which trace amines modulate dopaminergic neurotransmission and is a major focus for the development of novel antipsychotics.[5][21]

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Trace Amine-Associated Receptor 1 Selectively Attenuates the Reinforcing Effects of Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]

- 13. Trace Amine-Associated Receptor 1 Modulates the Locomotor and Sensitization Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. researchgate.net [researchgate.net]

Physicochemical Properties of Aromatic Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aromatic amines, compounds of significant interest in medicinal chemistry, toxicology, and material science. Understanding these properties is paramount for predicting their behavior in biological systems, designing novel therapeutics, and ensuring safe handling and risk assessment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and analytical pathways.

Core Physicochemical Properties

Aromatic amines are characterized by the presence of an amino group attached to an aromatic ring. This structural feature governs their fundamental properties, including basicity, lipophilicity, and solubility, which in turn influence their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Basicity (pKa)

The basicity of aromatic amines is significantly lower than that of aliphatic amines. This is due to the delocalization of the nitrogen lone pair electrons into the aromatic ring, which reduces their availability to accept a proton. The pKa of the conjugate acid of an aromatic amine is a quantitative measure of its basicity; a lower pKa indicates a weaker base. Substituents on the aromatic ring can further modulate basicity, with electron-donating groups generally increasing basicity (higher pKa) and electron-withdrawing groups decreasing it (lower pKa).

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter for assessing the lipophilicity of a compound. It influences membrane permeability and protein binding. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). The lipophilicity of aromatic amines is influenced by the nature of the aromatic system and any substituents present.

Solubility

The solubility of aromatic amines in water is generally low, particularly for those with larger aromatic systems or nonpolar substituents.[1][2] The ability to form hydrogen bonds with water is a key determinant of aqueous solubility.[2][3] While the amino group can act as a hydrogen bond donor and acceptor, the large, hydrophobic aromatic ring dominates the overall solubility characteristics. Solubility tends to decrease as the size of the hydrocarbon portion of the molecule increases.[1][2]

Melting and Boiling Points

Aromatic amines are typically high-boiling liquids or solids at room temperature.[2] Their melting and boiling points are influenced by molecular weight and the ability to form intermolecular hydrogen bonds. Primary and secondary aromatic amines can engage in intermolecular hydrogen bonding, leading to higher boiling points compared to tertiary amines of similar molecular weight, which cannot.[2][4]

Quantitative Data Summary

The following tables provide a summary of key physicochemical properties for a selection of common aromatic amines.

Table 1: pKa and logP Values of Selected Aromatic Amines

| Compound | CAS Number | pKa of Conjugate Acid | logP |

| Aniline | 62-53-3 | 4.63 | 0.90 |

| o-Toluidine | 95-53-4 | 4.44 | 1.42 |

| m-Toluidine | 108-44-1 | 4.72 | 1.40 |

| p-Toluidine | 106-49-0 | 5.08 | 1.39 |

| 2-Chloroaniline | 95-51-2 | 2.65 | 1.91 |

| 3-Chloroaniline | 108-42-9 | 3.52 | 1.89 |

| 4-Chloroaniline | 106-47-8 | 4.15 | 1.88 |

| 1-Naphthylamine | 134-32-7 | 3.92 | 2.25 |

| 2-Naphthylamine | 91-59-8 | 4.16 | 2.22 |

| 4-Aminobiphenyl | 92-67-1 | 4.35 | 2.80 |

| Benzidine | 92-87-5 | 4.7 (pKa1), 3.6 (pKa2) | 1.46 |

Data compiled from various sources. pKa values are for the conjugate acid at 25°C. logP values are for the neutral compound.

Table 2: Physical Properties of Selected Aromatic Amines

| Compound | Melting Point (°C) | Boiling Point (°C) | Water Solubility ( g/100 mL) |

| Aniline | -6.3 | 184.1 | 3.6 at 20°C |

| o-Toluidine | -23 | 200.2 | 1.5 at 20°C |

| m-Toluidine | -30.4 | 203.3 | 0.9 at 20°C |

| p-Toluidine | 44.5 | 200.4 | 0.7 at 20°C |

| 2-Chloroaniline | -2.3 | 208.8 | 1.2 at 20°C |

| 3-Chloroaniline | -10.6 | 230.5 | 0.4 at 20°C |

| 4-Chloroaniline | 72.5 | 232 | 0.3 at 20°C |

| 1-Naphthylamine | 50 | 301 | 0.17 at 20°C |

| 2-Naphthylamine | 111-113 | 306 | 0.08 at 20°C |

| 4-Aminobiphenyl | 53 | 302 | Insoluble |

| Benzidine | 122-125 | 401.7 | 0.04 at 12°C |

Data compiled from various sources. Solubility data can vary with temperature and pH.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and risk assessment. The following sections detail standard experimental protocols for measuring pKa and logP.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[5][6]

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[7][8]

-

Sample Preparation:

-

Prepare a solution of the aromatic amine of known concentration (typically around 1 mM) in a suitable solvent, often a water-cosolvent mixture for poorly soluble compounds.[7]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[7][8]

-

Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide.[7]

-

-

Titration:

-

Place the sample solution in a thermostatted vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.[8]

-

After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) before recording the pH and the volume of titrant added.[7]

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the resulting titration curve.[5] Specifically, the pKa is the pH at the half-equivalence point.

-

Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.[8]

-

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient.[9][10]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.[10]

-

Sample Preparation:

-

Prepare a stock solution of the aromatic amine in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube. The final concentration of the analyte should be low enough to avoid saturation in either phase.

-

-

Partitioning:

-

Securely cap the tube and shake it for a sufficient time (e.g., 30 minutes via sonication followed by overnight incubation) to ensure that the partitioning equilibrium is reached.[10]

-

-

Phase Separation: Centrifuge the tube to ensure complete separation of the octanol and aqueous layers.[10]

-

Quantification:

-

Carefully withdraw a known volume from each phase.[10]

-

Determine the concentration of the aromatic amine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC-MS/MS.

-

-

Calculation:

-

The logP is calculated using the following equation: logP = log10 ( [Concentration in octanol phase] / [Concentration in aqueous phase] )

-

Visualizations of Key Pathways and Workflows

Metabolic Activation of Aromatic Amines

Many aromatic amines are pro-carcinogens that require metabolic activation to exert their toxic effects.[11][12][13] This process typically involves N-hydroxylation followed by further enzymatic reactions to form highly reactive electrophiles that can bind to DNA, leading to mutations and potentially cancer.[12][14]

Caption: Metabolic activation pathway of aromatic amines leading to carcinogenesis.

Experimental Workflow for Aromatic Amine Analysis

The analysis of aromatic amines in complex matrices, such as biological fluids or environmental samples, typically involves sample preparation, chromatographic separation, and mass spectrometric detection.[15][16][17]

Caption: A typical experimental workflow for the analysis of aromatic amines by LC-MS/MS.

Conclusion

The physicochemical properties of aromatic amines are fundamental to their biological activity and toxicological profiles. A thorough understanding of their basicity, lipophilicity, solubility, and metabolic pathways is essential for professionals in drug development and chemical safety. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important class of compounds. The provided visualizations offer a clear representation of the complex biological and analytical processes involving aromatic amines.

References

- 1. neeraj.anandclasses.co.in [neeraj.anandclasses.co.in]

- 2. byjus.com [byjus.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. academic.oup.com [academic.oup.com]

- 15. Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS [thermofisher.com]

- 16. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. shimadzu.com [shimadzu.com]

Amine Derivatives as Potential Therapeutic Agents: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Amine derivatives represent a cornerstone of modern medicinal chemistry, with their structural motifs present in a vast array of therapeutic agents.[1] The basic nitrogen atom, a defining feature of amines, confers unique physicochemical properties that are crucial for drug-receptor interactions, solubility, and bioavailability.[2][3] It is estimated that over 40% of drugs and drug candidates contain an amine functional group, highlighting their importance in drug design and development.[4][5] This in-depth guide provides a technical overview of the synthesis, mechanism of action, and therapeutic applications of amine derivatives, with a focus on their role as enzyme inhibitors and receptor modulators. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative pharmacological data, and visual representations of key biological pathways and drug discovery workflows.

I. Synthesis of Amine Derivatives

The synthesis of amine derivatives is a mature yet continually evolving field in organic chemistry. A variety of methods are employed to introduce and modify amine functionalities in target molecules, ranging from classical reactions to modern catalytic approaches.

A. General Synthetic Strategies

Several common strategies are utilized for the synthesis of primary, secondary, and tertiary amines:

-

Reductive Amination: This is a widely used method that involves the reaction of an aldehyde or ketone with ammonia or a primary or secondary amine in the presence of a reducing agent to form a new amine.[6]

-

Gabriel Synthesis: This method is specific for the preparation of primary amines and utilizes phthalimide as a key reagent to avoid over-alkylation.[6]

-

Alkylation of Amines: Direct alkylation of amines with alkyl halides can be used to synthesize secondary and tertiary amines, although this method can sometimes lead to a mixture of products.[6]

-

Reduction of Nitro Compounds and Nitriles: Aromatic and aliphatic amines can be synthesized by the reduction of the corresponding nitro compounds or nitriles.[6]

B. Advanced Synthetic Methodologies

Recent advances in synthetic chemistry have provided more efficient and selective methods for the synthesis of complex amine derivatives.

-

Palladium-Catalyzed C-H Amination: Researchers at the University of Illinois have developed a palladium-sulfoxide catalyst system that enables the direct coupling of secondary amines with olefins through C-H activation. This method is notable for its simplicity, as it can be performed in the presence of air and moisture, and its broad substrate scope.[4][7] The reaction proceeds via the slow release of the amine from an amine-BF3 salt, which prevents catalyst inhibition.[4] This approach has been successfully applied to the synthesis of various tertiary amines, including existing drugs like Abilify and Paxil.[4]

-

Cobalt-Catalyzed Hydroamination: A novel method employing photoredox and cobalt catalysis allows for the synthesis of amine-containing heterocyclic compounds from saturated heterocyclic ketones.[8] This strategy involves the condensation of a ketone with an amine to form an enamine intermediate, which then undergoes photochemical oxidation and desaturation.[8]

II. Therapeutic Applications and Mechanisms of Action

Amine derivatives have demonstrated therapeutic efficacy across a wide range of diseases, primarily by interacting with specific biological targets such as enzymes and receptors.

A. Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[9][10]

The mechanism of action of MAO inhibitors involves the blockade of the enzyme's active site, preventing the breakdown of neurotransmitters and thereby increasing their concentration in the synaptic cleft.[6]

Table 1: In Vitro Inhibitory Activity of Amine Derivatives against MAO-A and MAO-B

| Compound Class | Compound | Target | IC50 (µM) | Reference |

| Pyridazinobenzylpiperidine | S5 | MAO-B | 0.203 | [11] |

| Pyridazinobenzylpiperidine | S16 | MAO-B | 0.979 | [11] |

| Pyridazinobenzylpiperidine | S15 | MAO-A | 3.691 | [11] |

| Pyridazinobenzylpiperidine | S5 | MAO-A | 3.857 | [11] |

| Quinazolinone-benzenesulfonamide | 7 | MAO-A | 0.058 | [7] |

| Quinazolinone-benzenesulfonamide | 8 | MAO-A | 0.094 | [7] |

| α-Methyltryptamine Analog | 7-Me-AMT | MAO-A | ~0.049 | [2] |

B. Dopamine Receptor Antagonists

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, and reward. Antagonists of the dopamine D2 receptor are widely used as antipsychotic medications for the treatment of schizophrenia.[12] These compounds block the binding of dopamine to its receptor, thereby modulating downstream signaling pathways.

The binding of an antagonist to the D2 receptor, which is a Gi-coupled receptor, prevents the inhibition of adenylyl cyclase, leading to alterations in cyclic AMP (cAMP) levels and downstream signaling cascades.

References

- 1. Hit to lead - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]

- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 11. researchgate.net [researchgate.net]

- 12. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

An In-Depth Technical Guide to the Structural Elucidation of Secondary Amine Metabolites

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core techniques and methodologies employed in the structural elucidation of secondary amine metabolites. From initial isolation to definitive structural confirmation and quantification, we detail the critical steps, experimental protocols, and data interpretation necessary for accurate characterization.

General Workflow for Structural Elucidation

The process of determining the structure of a novel secondary amine metabolite is a systematic, multi-faceted approach. It begins with the isolation of the compound from a complex biological matrix, followed by a series of spectroscopic and analytical techniques that provide complementary pieces of structural information. Each step narrows the possibilities until a single, unambiguous structure is confirmed.

Exploring the Diversity of Marine-Derived Amine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The marine environment, covering over 70% of the Earth's surface, is a vast reservoir of extraordinary biodiversity. This unique ecosystem, characterized by extreme conditions of pressure, temperature, and salinity, fosters the biosynthesis of structurally novel and biologically potent secondary metabolites.[1][2] Among these, marine-derived amine alkaloids stand out as a particularly promising class of compounds for drug discovery. These nitrogen-containing molecules, sourced from organisms like sponges, tunicates, marine fungi, and cyanobacteria, exhibit a remarkable chemical complexity and a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4][5]

This technical guide provides an in-depth exploration of the diversity of marine-derived amine alkaloids, focusing on their classification, biological activities, and the experimental methodologies crucial for their study.

Structural Diversity and Classification

Marine alkaloids often feature chemical characteristics rarely seen in their terrestrial counterparts, such as extensive halogenation (bromine, chlorine) and complex, polycyclic scaffolds.[1][3] This structural novelty is a key reason for their potent and diverse biological activities. While a universal classification system is not strictly defined, they can be grouped based on their core chemical structures.

-

Indole Alkaloids : This is one of the largest and most pharmacologically significant groups, built around the indole nucleus, often derived from the amino acid tryptophan.[6][7] They are produced by a wide array of marine organisms, including fungi, sponges, and bacteria.[2][7] Examples include fascaplysin, known for its anticancer properties, and the meridianins, which inhibit cyclin-dependent kinases (CDKs).[3][8]

-

Pyrrole-Imidazole Alkaloids : This class is exclusively found in marine sponges and is characterized by a pyrrole ring linked to an imidazole or a related aminoimidazole moiety. The oroidin family of alkaloids are foundational members, from which more complex dimeric and cyclized structures like the axinellamines and palau'amine are biosynthesized.[9]

-

Manzamine Alkaloids : These are structurally complex alkaloids, often featuring a polycyclic system that includes a distinctive beta-carboline core and a large macrocyclic ring.[10] Manzamine A, isolated from marine sponges, has demonstrated significant antimalarial and anticancer activities.[1][11]

-

Pyridoacridine Alkaloids : These are polycyclic aromatic alkaloids containing a pyrido[2,3,4-kl]acridine core. They are known for their intense color and potent bioactivities, including cytotoxicity and DNA intercalation.

-

Phenylethylamine Alkaloids : Structurally simpler, this group includes compounds like hordenine and tyramine, which have been isolated from marine algae.[12] Their roles in marine algae are not fully understood, but they can affect the central nervous system.[12]

-

Macrocyclic Alkaloids : This is a broad category that overlaps with others (like manzamines) and is defined by the presence of a large ring structure. The ingenamines and xestocyclamines are other examples, exhibiting potent cytotoxicity against various cancer cell lines.[13]

Quantitative Biological Activity Data

The pharmacological potential of marine amine alkaloids is vast. Many have been evaluated for their efficacy against various disease targets, with quantitative data providing a basis for comparison and further development.

| Alkaloid Name | Class | Marine Source | Biological Activity | Quantitative Data | Target / Cell Line | Citation(s) |

| Manzamine A | Manzamine | Sponge (Acanthostrongylophora ingens) | Antimalarial | IC50 = 0.02 µg/mL | Plasmodium falciparum | [1] |

| Manzamine C | Manzamine | Sponge (Haliclona sp.) | Cytotoxic | IC50 = 1.5 µg/mL | HT-29 (Colon Cancer) | [13] |

| Fascaplysin | Indole | Sponge (Fascaplysinopsis sp.) | Anticancer (CDK inhibitor) | IC50 = 0.035 µM | CDK4 | [3] |

| 4-chloro fascaplysin | Indole (Synthetic) | N/A | Antiangiogenic | - | Reduces VEGF levels | [11] |

| Compound 20 | Indolocarbazole | Bacterium (Streptomyces sp.) | Cytotoxic | IC50 = 0.15 µM | PC3 (Prostate Cancer) | [14] |

| Variolin B | Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | Sponge (Kirkpatrickia variolosa) | Anticancer (CDK inhibitor) | IC50 = 4 nM | CDK1/cyclin B | [8] |

| Lamellarin O | Pyrrole | Tunicate (Didemnum sp.) | Cytotoxic | IC50 = 0.04 µM | P388 (Leukemia) | [8] |

| Arthpyrone F | Pyridone | Fungus (Arthrinium sp.) | Antibacterial | IC50 = 1.66 µM | Staphylococcus aureus | [15] |

| Isofistularin-3 | Bromotyrosine | Sponge (Aplysina aerophoba) | Anticancer | - | Inhibits DNA methyltransferase 1 | [11] |

| Crambescidine-816 | Guanidine | Sponge (Crambe crambe) | Anticancer | - | Induces colorectal carcinoma regression | [11] |

Experimental Protocols

The discovery and development of marine alkaloids rely on a systematic workflow encompassing isolation, structure elucidation, and biological evaluation.

The primary challenge in marine natural product chemistry is the isolation of pure compounds from complex biological matrices, where they are often present in minute quantities.

-

Collection and Extraction : The marine organism (e.g., sponge, tunicate) is collected and typically freeze-dried to preserve its chemical integrity. The dried material is then exhaustively extracted using organic solvents, commonly a mixture of methanol (MeOH) and dichloromethane (DCM).

-

Solvent Partitioning : The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. A common scheme involves partitioning between hexane, ethyl acetate (EtOAc), and water to yield fractions of decreasing polarity.

-

Preliminary Fractionation : The bioactive fraction (e.g., the EtOAc fraction) is often subjected to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on silica gel or reversed-phase (C18) stationary phases to yield simpler sub-fractions.

-

High-Performance Liquid Chromatography (HPLC) : The final purification step almost invariably involves HPLC. Using reversed-phase (C18) or normal-phase columns, individual compounds are isolated in high purity (>95%) for structural and biological analysis.

Determining the complex chemical structure of a novel marine alkaloid is a challenging task that requires a combination of modern spectroscopic techniques.[14][16]

-

Molecular Formula Determination : High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization source (ESI), is used to determine the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula.

-

1D NMR Spectroscopy :

-

¹H NMR : Provides information about the number, chemical environment, and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR : Shows the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

-

-

2D NMR Spectroscopy : These experiments reveal correlations between atoms, which are essential for assembling the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

-

-

Confirmation and Stereochemistry :

-

UV and IR Spectroscopy : Provide auxiliary information about chromophores (UV) and functional groups (IR).[14]

-

X-ray Crystallography : If a suitable crystal can be grown, this technique provides the definitive 3D structure, including absolute stereochemistry.

-

Electronic Circular Dichroism (ECD) : Used to determine the absolute configuration of chiral centers by comparing experimental spectra with computationally predicted spectra.[14]

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic potential of a compound against cancer cell lines.

-

Cell Culture : Human cancer cells (e.g., PC3 prostate cancer cells) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Cells are harvested, counted, and seeded into a 96-well microplate at a density of approximately 5,000-10,000 cells per well. The plate is incubated for 24 hours to allow cells to attach.

-

Compound Treatment : The purified marine alkaloid is dissolved in DMSO to create a stock solution. A series of dilutions are prepared in culture media. The old media is removed from the wells, and 100 µL of the media containing different concentrations of the alkaloid is added. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation : The plate is incubated for 48-72 hours.

-

MTT Addition : 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization : The media is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis : The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding how marine alkaloids exert their biological effects at a molecular level is crucial for drug development. Many of these compounds interact with specific targets in cellular signaling pathways. For instance, some alkaloids have been shown to inhibit key pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[11]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Certain marine alkaloids, such as 4-chloro fascaplysin, can inhibit this pathway, leading to reduced tumor growth and angiogenesis.[11]

Conclusion and Future Perspectives

Marine-derived amine alkaloids represent a frontier in natural product chemistry and drug discovery.[3] Their unparalleled structural diversity translates into a wide array of potent biological activities, offering promising leads for oncology, infectious diseases, and neurology.[1][3] However, the limited availability of these compounds from their natural sources often hampers extensive preclinical and clinical development.[4] Future efforts must therefore focus on sustainable supply solutions, including total synthesis, semi-synthetic derivatization, and biotechnological approaches like enzymatic synthesis and heterologous expression of biosynthetic gene clusters.[17][18] Continued exploration of the vast, untapped marine environment, coupled with advances in analytical and screening technologies, will undoubtedly unveil new amine alkaloids with the potential to become the next generation of therapeutic agents.

References

- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 2. Marine Indole Alkaloids-Isolation, Structure and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05856D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Revisiting the manzamine biosynthetic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkaloids in Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Old and new spectroscopic techniques team up to decipher intricate alkaloids | Research | Chemistry World [chemistryworld.com]

- 17. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of Amines in Prebiotic Chemical Evolution: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the critical role of amines in prebiotic chemical evolution. It explores their endogenous synthesis in primordial environments and their indispensable function as precursors and catalysts in the formation of essential biomolecules, including amino acids and nucleobases. This document offers detailed experimental protocols for key prebiotic syntheses, presents quantitative data from seminal studies, and visualizes complex chemical pathways using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of abiogenesis and the origins of life.

Introduction: The Primordial Soup and the Rise of Amines

The journey from a sterile, prebiotic Earth to the first living organisms is one of the most profound questions in science. Central to this narrative is the emergence of key organic molecules that would form the building blocks of life. Among these, amines—organic compounds and functional groups that contain a basic nitrogen atom with a lone pair—are of paramount importance. Their availability and reactivity in the prebiotic environment were crucial for the synthesis of more complex structures.

Amines are believed to have been present on early Earth, arising from various endogenous and exogenous sources. A significant pathway for their formation was the reaction of atmospheric components like methane (CH₄), ammonia (NH₃), and water (H₂O) with energy inputs such as lightning or ultraviolet radiation, as famously demonstrated in the Miller-Urey experiment. In these experiments, simple amines like methylamine and ethylamine were formed, alongside the more celebrated amino acids.

The significance of amines extends far beyond their simple existence. They are key reactants in some of the most plausible prebiotic synthetic routes to life's fundamental monomers. Their primary roles include:

-

Precursors to Amino Acids: Through mechanisms like the Strecker synthesis, amines react with aldehydes and cyanide to form α-amino acids, the constituent monomers of proteins.

-

Catalysts and Reactants in Nucleobase Synthesis: Amines, particularly ammonia and its derivatives, are essential for the formation of purine and pyrimidine nucleobases, the core components of nucleic acids.

-

Facilitators of Polymerization: Amines can catalyze the formation of peptide bonds, suggesting a role in the emergence of early polypeptides.

-

Component of Primitive Membranes: Long-chain amines could have been components of early amphiphilic structures, contributing to the formation of protocells.

This guide will delve into the technical details of these roles, providing the data, protocols, and pathway visualizations necessary for a deep understanding of the function of amines in the dawn of life.

Amine-Mediated Synthesis of Amino Acids: The Strecker Reaction

The Strecker synthesis is a classic method for synthesizing amino acids from aldehydes, ammonia (an inorganic amine), and cyanide. Its robustness and the plausible prebiotic availability of its reactants make it a leading hypothesis for the origin of amino acids on the early Earth.

General Mechanism

The reaction proceeds in two main steps:

-

Nucleophilic Addition: An aldehyde reacts with ammonia to form an α-amino alcohol, which then dehydrates to an imine.

-

Cyanide Addition and Hydrolysis: The imine undergoes nucleophilic attack by a cyanide ion (CN⁻) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the final α-amino acid.

Quantitative Data: Amino Acid Yields

The efficiency of the Strecker synthesis under simulated prebiotic conditions has been a subject of extensive study. The yields can vary significantly based on the starting aldehyde, concentrations, temperature, and pH.

| Aldehyde Precursor | Amine | Amino Acid Product | Yield (%) | Reference Conditions |

| Formaldehyde (HCHO) | NH₃ | Glycine | 5.1 | Spark discharge in CH₄, NH₃, H₂O, H₂ |

| Acetaldehyde (CH₃CHO) | NH₃ | Alanine | 3.7 | Spark discharge in CH₄, NH₃, H₂O, H₂ |

| Propionaldehyde (C₂H₅CHO) | NH₃ | α-Aminobutyric acid | 1.8 | Spark discharge in CH₄, NH₃, H₂O, H₂ |

| Isovaleraldehyde ((CH₃)₂CHCH₂CHO) | NH₃ | Leucine | 0.1 | Aqueous solution, 100°C, 7 days |

| Phenylacetaldehyde (C₆H₅CH₂CHO) | NH₃ | Phenylalanine | 0.1 | Aqueous solution, 100°C, 7 days |

Table 1: Representative yields of amino acids from Strecker synthesis under various simulated prebiotic conditions.

Experimental Protocol: Simulated Prebiotic Strecker Synthesis

This protocol provides a generalized methodology for the synthesis of alanine from acetaldehyde under conditions simulating a prebiotic aqueous environment.

Materials:

-

Acetaldehyde (CH₃CHO), 0.1 M solution

-

Ammonium chloride (NH₄Cl), 0.1 M solution

-

Sodium cyanide (NaCN), 0.1 M solution

-

Hydrochloric acid (HCl), 6 M

-

Sodium hydroxide (NaOH) for pH adjustment

-

Nitrogen gas (N₂)

-

Sealed reaction vessel (e.g., thick-walled glass ampoule)

-

Heating mantle or oven

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column for analysis

Procedure:

-

Reactant Preparation: Prepare aqueous solutions of acetaldehyde, ammonium chloride, and sodium cyanide. Adjust the pH of the ammonium chloride solution to ~9.0 using NaOH to ensure a sufficient concentration of free ammonia (NH₃).

-

Reaction Setup: In a clean, sealable reaction vessel, combine equal volumes of the 0.1 M acetaldehyde and 0.1 M ammonium chloride solutions. Purge the headspace with N₂ gas to create an anoxic environment.

-

Initiation: Introduce the 0.1 M sodium cyanide solution to the mixture. The total reactant concentrations should be approximately 0.033 M each.

-

Incubation: Seal the vessel tightly and place it in an oven or heating mantle preheated to 100°C. Allow the reaction to proceed for 24-48 hours.

-

Hydrolysis: After incubation, carefully unseal the vessel in a fume hood. Add an equal volume of 6 M HCl to the reaction mixture. Reseal the vessel and heat at 110°C for 24 hours to hydrolyze the intermediate α-aminonitrile to alanine.

-

Analysis: Neutralize the hydrolyzed sample. Analyze the product mixture using HPLC. Quantify the yield of alanine by comparing the peak area to a standard curve. Confirm the identity of the product using a co-injection with an authentic alanine standard.

Pathway Visualization

Caption: The Strecker synthesis pathway for amino acid formation.

Amine-Driven Synthesis of Nucleobases

Amines, particularly the inorganic amine ammonia, are fundamental to the plausible prebiotic synthesis of purine nucleobases like adenine and guanine. The most widely accepted model involves the polymerization of hydrogen cyanide (HCN) in an aqueous solution containing ammonia.

Adenine Synthesis from Hydrogen Cyanide

One of the most remarkable discoveries in prebiotic chemistry was the demonstration that adenine, a key component of ATP and nucleic acids, could be formed by heating an aqueous solution of ammonium cyanide. This process involves a complex series of reactions where ammonia acts both as a reactant and a catalyst. The overall stoichiometry is the condensation of five molecules of HCN.

A key intermediate in this process is diaminomaleonitrile (DAMN), which is formed from the oligomerization of HCN. DAMN can then undergo photochemical rearrangement or further reactions to form an imidazole intermediate, which ultimately cyclizes to form adenine.

Quantitative Data: Purine Yields

| Reactant(s) | Purine Product | Yield (%) | Reference Conditions |

| HCN, NH₃ (in H₂O) | Adenine | 0.5 | Refluxing aqueous solution |

| Formamide (HCONH₂) | Adenine | 0.28 | Heating at 160°C with POCl₃ catalyst |

| Formamide (HCONH₂) | Guanine | 0.004 | Heating at 130°C |

Table 2: Yields of purines from plausible prebiotic starting materials where amines or amine-derivatives are essential.

Experimental Protocol: Adenine Synthesis from HCN and Ammonia

This protocol outlines a method for synthesizing adenine from hydrogen cyanide and ammonia, simulating conditions in a primordial evaporating pond.

Materials:

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

UV lamp (optional, for photochemical pathway)

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plates and developing solvent

-

UV-Vis Spectrophotometer for analysis

Procedure:

-

Reaction Mixture: Prepare a concentrated aqueous solution of ammonium cyanide (approx. 1-1.5 M) by dissolving equimolar amounts of NaCN and NH₄Cl in water. Caution: This step must be performed in a well-ventilated fume hood due to the release of HCN gas.

-

Reaction Conditions: Transfer the solution to a round-bottom flask equipped with a reflux condenser. Heat the solution to a gentle reflux (approx. 90-100°C) for several days. The solution will gradually darken as HCN polymerizes.

-

Monitoring the Reaction: Periodically take small aliquots from the reaction mixture and spot them on a TLC plate alongside an adenine standard to monitor the progress of the reaction.

-

(Optional) Photochemical Step: To investigate the role of UV light, a parallel experiment can be run where the reaction mixture is irradiated with a UV lamp that emits in the range of 254 nm. This can promote the conversion of intermediates like diaminomaleonitrile.

-

Analysis: After the reaction period, analyze the final mixture. Separate the components using paper chromatography or TLC. Scrape the spot corresponding to adenine and elute the compound with dilute acid.

-

Quantification: Record the UV spectrum of the eluted sample and compare it with an authentic adenine standard to confirm its identity and quantify the yield based on its molar absorptivity at its λmax (~260 nm).

Pathway Visualization

Quantum Chemical Insights into Amine Radical Cations: A Technical Guide for Researchers

An in-depth exploration of the generation, reactivity, and characterization of amine radical cations through the lens of quantum chemistry and experimental techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these pivotal reactive intermediates.

Amine radical cations, transient species formed by the one-electron oxidation of neutral amines, are of paramount importance in a vast array of chemical transformations, including photoredox catalysis, enzymatic reactions, and atmospheric chemistry. Their high reactivity and distinct electronic structure make them powerful intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds. Understanding the fundamental properties of these species is crucial for harnessing their synthetic potential and elucidating complex reaction mechanisms. This technical guide provides a summary of key quantitative data, detailed experimental and computational protocols, and visualizations of the core concepts surrounding the quantum chemical studies of amine radical cations.

Core Concepts and Reactivity Pathways

The generation of an amine radical cation dramatically alters the chemical properties of the parent amine. The removal of a non-bonding electron from the nitrogen atom leads to a significant increase in the acidity of the adjacent α-C-H bonds and a weakening of these bonds. This electronic perturbation dictates the primary reactivity pathways available to the radical cation.

The principal reaction pathways of amine radical cations include:

-

Deprotonation: The enhanced acidity of the α-C-H bond facilitates deprotonation by a suitable base, leading to the formation of a highly reducing α-amino radical.

-

Hydrogen Atom Abstraction (HAT): In the presence of a hydrogen atom acceptor, the amine radical cation can undergo HAT from the α-position to generate an electrophilic iminium ion.

-

Carbon-Carbon Bond Cleavage: For certain substituted amines, cleavage of a C-C bond α to the nitrogen can occur, resulting in the formation of a carbon-centered radical and an iminium ion.

-

Intramolecular Hydrogen Atom Transfer: In specific cases, a remote hydrogen atom can be transferred to the nitrogen atom, forming a distonic radical cation where the charge and radical centers are separated.[1]

These pathways are often in competition, and the predominant route is influenced by the structure of the amine, the reaction conditions, and the presence of other reagents.

Diagram 1: Key Reaction Pathways of Amine Radical Cations

A diagram illustrating the primary reaction pathways of amine radical cations.

Quantitative Physicochemical Data

The reactivity of amine radical cations is intrinsically linked to their thermochemical properties. Key parameters such as ionization potential (IP), α-C-H bond dissociation energy (BDE), and the pKa of the α-C-H bond provide a quantitative basis for understanding and predicting their behavior.

| Amine | Ionization Potential (eV) | α-C-H BDE of Neutral Amine (kcal/mol) | α-C-H BDE of Radical Cation (kcal/mol) | pKa of α-C-H in Radical Cation |

| Methylamine | 9.59 | 93.5 | ~33 | ~10 |

| Dimethylamine | 8.93 | 91.8 | ~31 | ~9 |

| Trimethylamine | 8.53 | 89.9 | ~29 | ~8 |

| Ethylamine | 9.19 | 92.3 | ~32 | ~10 |

| Triethylamine | 7.50 | 91.3 | ~42 | ~7 |

Note: The values presented are approximate and can vary depending on the experimental or computational method used. The BDE and pKa values for the radical cations are estimated based on thermochemical cycles and computational studies.[2][3]

Experimental Methodologies

The direct observation and characterization of transient amine radical cations require specialized experimental techniques capable of high sensitivity and temporal resolution.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, including radical cations.

Experimental Protocol for EPR Spectroscopy of Amine Radical Cations:

-

Sample Preparation: Dilute solutions of the parent amine are prepared in a suitable matrix that can be frozen to a rigid glass, such as Freon (e.g., CFCl₃) or a solvent mixture (e.g., 2-methyltetrahydrofuran). This is crucial to immobilize the radicals and prevent bimolecular reactions.

-

Radical Generation: The amine radical cations are typically generated in situ at low temperatures (e.g., 77 K) by ionizing radiation, such as γ-rays from a ⁶⁰Co source or X-rays. Photochemical generation using a photosensitizer is also a common method.

-

EPR Measurement: The frozen sample is placed in the EPR spectrometer cavity. A typical X-band EPR spectrometer operates at a microwave frequency of approximately 9.5 GHz.

-

Data Acquisition: The magnetic field is swept, and the microwave absorption is recorded. Key parameters to be set include:

-

Microwave Power: Kept low to avoid saturation of the signal.

-

Modulation Frequency and Amplitude: Optimized to achieve the best signal-to-noise ratio without distorting the spectral lineshape.

-

Temperature: Maintained at a constant low temperature using a cryostat.

-

-

Spectral Analysis: The resulting EPR spectrum is analyzed to extract the g-factor and hyperfine coupling constants (hfcs). The hfcs arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H) and provide valuable information about the electronic structure and geometry of the radical cation.

Time-Resolved Mass Spectrometry

Online electrospray ionization mass spectrometry (ESI-MS) coupled with a reaction initiation method (e.g., photolysis) allows for the real-time detection of transient intermediates in solution.[4]

Experimental Protocol for Online ESI-MS of Amine Radical Cations:

-

Reaction Setup: A solution containing the amine, a photosensitizer (if applicable), and other reactants is flowed through a capillary.

-

Reaction Initiation: A specific section of the capillary is irradiated with a light source (e.g., a laser or LED) to initiate the formation of the amine radical cation.

-

Ionization: The reaction mixture flows directly from the capillary into the ESI source of the mass spectrometer. The high voltage applied to the ESI needle generates a fine spray of charged droplets.

-

Desolvation and Ion Transfer: The solvent evaporates from the droplets, leading to the formation of gas-phase ions, including the amine radical cation. These ions are then transferred into the mass analyzer.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry can be used to confirm the elemental composition of the detected intermediates.

-

Tandem Mass Spectrometry (MS/MS): The radical cation of interest can be mass-selected and subjected to collision-induced dissociation (CID) to probe its fragmentation pathways and gain further structural information.

Diagram 2: Experimental Workflow for Online ESI-MS

A simplified workflow for the detection of transient amine radical cations using online ESI-MS.

Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying the properties and reactivity of amine radical cations. These methods can provide valuable insights into geometries, electronic structures, and thermochemical parameters that may be difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations

Protocol for DFT Calculations on Amine Radical Cations:

-

Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is typically used.

-

Model Building: The 3D structure of the amine of interest is built.

-

Method Selection:

-

Functional: A suitable density functional must be chosen. For open-shell systems like radical cations, hybrid functionals such as B3LYP or M06-2X are often a good starting point. Range-separated functionals (e.g., ωB97X-D) can also provide improved accuracy, especially for properties related to charge separation.

-

Basis Set: A basis set that provides a good balance between accuracy and computational cost should be selected. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are commonly employed. The inclusion of diffuse functions (+) is important for accurately describing the more diffuse electron density of radical cations and anions.

-

-

Calculation Type:

-

Geometry Optimization: An initial geometry optimization is performed to find the minimum energy structure of the radical cation. The Opt keyword is used, and the charge is set to +1 and the multiplicity to 2 (for a doublet).

-

Frequency Calculation: A frequency calculation (Freq) is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Property Calculations: Single-point energy calculations can be performed at a higher level of theory on the optimized geometry to obtain more accurate electronic energies. Properties such as hyperfine coupling constants (Prop=EPR) and ionization potentials can also be calculated.

-

-

Solvation Model: To model reactions in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD model should be included in the calculations.

-

Data Analysis: The output files are analyzed to extract the desired information, such as optimized geometries, energies, vibrational frequencies, and spectroscopic properties.

Diagram 3: Logical Flow for DFT Calculations

A flowchart outlining the typical steps involved in performing DFT calculations on amine radical cations.

Conclusion

The study of amine radical cations is a vibrant and rapidly evolving field. The synergy between advanced experimental techniques and robust computational methods provides an unprecedented level of insight into the intricate details of their structure, reactivity, and dynamics. This guide offers a foundational understanding of the key principles and methodologies employed in this area of research. For professionals in drug development and other scientific disciplines, a thorough grasp of the behavior of these reactive intermediates is essential for the rational design of novel synthetic methodologies and the elucidation of complex chemical and biological processes. As computational power continues to increase and new experimental techniques emerge, our ability to probe and manipulate these fascinating species will undoubtedly lead to further innovations in chemistry and beyond.

References

- 1. N-H and alpha(C-H) bond dissociation enthalpies of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photocatalytic Generation of Aminium Radical Cations for C─N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

The Discovery of Novel Psychoactive Amine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel psychoactive amine compounds continues to be a significant area of research in neuroscience and pharmacology. These molecules, which primarily include phenethylamines, tryptamines, and synthetic cathinones, hold immense potential for understanding brain function and for the development of new therapeutics for a range of psychiatric and neurological disorders. This guide provides a comprehensive overview of the core methodologies and data integral to the discovery and characterization of these compounds, with a focus on their interactions with G-protein coupled receptors (GPCRs), the primary targets for many psychoactive substances.

Core Concepts in Psychoactive Amine Discovery

The discovery pipeline for novel psychoactive amines typically begins with chemical synthesis, inspired by the structures of known psychoactive compounds or designed to probe specific receptor interactions. Following synthesis, a rigorous in vitro and in vivo characterization is essential to determine the pharmacological profile of the novel compound.

In Vitro Characterization: Unveiling Molecular Interactions

Initial screening of novel compounds is performed using in vitro assays to determine their affinity for and functional activity at specific molecular targets.

-

Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. The inhibition constant (Ki) is a key parameter derived from these studies, indicating the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

-

Functional Assays: Once binding affinity is established, functional assays are employed to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). For GPCRs, this is often assessed by measuring the production of second messengers, such as cyclic adenosine monophosphate (cAMP) or inositol monophosphate (IP1). The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are determined to quantify the compound's potency in eliciting a functional response.

In Vivo Characterization: Assessing Behavioral Effects

Promising compounds from in vitro studies are advanced to in vivo models to assess their physiological and behavioral effects in a living organism.

-

Head-Twitch Response (HTR) in Rodents: The head-twitch response in mice and rats is a well-established behavioral proxy for hallucinogenic potential in humans.[1] This rapid, side-to-side head movement is reliably induced by activation of the serotonin 5-HT2A receptor, a key target for classic psychedelics.[1] The frequency of head twitches is quantified to assess the in vivo potency and efficacy of a novel compound.

Data Presentation: Quantitative Analysis of Novel Psychoactive Amines

The following tables summarize the in vitro binding affinities and functional potencies of representative novel psychoactive amine compounds from different classes.

Table 1: Receptor Binding Affinities (Ki, nM) of Novel Psychoactive Tryptamine Derivatives

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | DAT | SERT | NET |

| Psilocin | 6.3 | 47 | 150 | >10,000 | 4,300 | 880 |

| 4-HO-MiPT | 14 | 120 | 230 | >10,000 | >10,000 | >10,000 |

| 5-MeO-DMT | 110 | 1,200 | 76 | 3,200 | 1,100 | 4,900 |

| 5-MeO-MiPT | 58 | 630 | 1,200 | >10,000 | 2,300 | >10,000 |

Data compiled from various sources.

Table 2: Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Novel Psychoactive Phenethylamine Derivatives

| Compound | 5-HT2A Ki | 5-HT2C Ki | 5-HT2A EC50 |

| 2C-B | 4.9 | 1.7 | 11 |

| 2C-I | 3.1 | 1.1 | 14 |

| 25B-NBOMe | 0.044 | 0.41 | 0.44 |

| 25I-NBOMe | 0.061 | 0.22 | 0.73 |

Data compiled from various sources, including Rickli et al., 2015.[2]

Table 3: Monoamine Transporter Inhibition Potencies (IC50, nM) of Synthetic Cathinone Derivatives

| Compound | DAT | NET | SERT |

| Mephedrone | 120 | 44 | 510 |

| Methylone | 300 | 190 | 210 |

| MDPV | 2.4 | 36 | >10,000 |

| α-PVP | 14 | 12 | >10,000 |

Data compiled from various sources.

Experimental Protocols